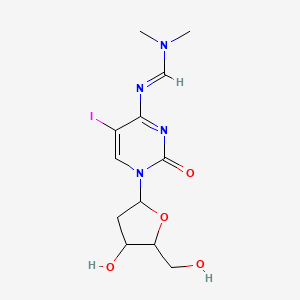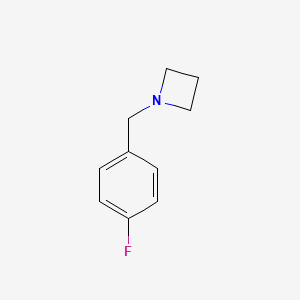
1-(3-(Methylsulfonyl)propyl)-1h-1,2,3-triazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(Methylsulfonyl)propyl)-1h-1,2,3-triazol-4-amine is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered ring structures containing three nitrogen atoms. This particular compound features a methylsulfonyl group attached to a propyl chain, which is connected to the triazole ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Methylsulfonyl)propyl)-1h-1,2,3-triazol-4-amine typically involves a multi-step process. One common method is the click chemistry approach, which utilizes the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. The reaction is catalyzed by copper(I) ions and proceeds under mild conditions, often in the presence of a base such as sodium ascorbate.
-
Step 1: Synthesis of Azide Intermediate
- React 3-chloropropyl methyl sulfone with sodium azide in a polar solvent like dimethylformamide (DMF) to form 3-(methylsulfonyl)propyl azide.
- Reaction conditions: Room temperature, stirring for several hours.
-
Step 2: Cycloaddition Reaction
- Combine the azide intermediate with propargylamine in the presence of copper(I) bromide and sodium ascorbate.
- Reaction conditions: Room temperature, stirring for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-(Methylsulfonyl)propyl)-1h-1,2,3-triazol-4-amine undergoes various chemical reactions, including:
Oxidation: The methylsulfonyl group can be further oxidized to form sulfone derivatives.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Use of reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Use of nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of dihydrotriazoles.
Substitution: Formation of substituted triazole derivatives.
Aplicaciones Científicas De Investigación
1-(3-(Methylsulfonyl)propyl)-1h-1,2,3-triazol-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-(3-(Methylsulfonyl)propyl)-1h-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, while the methylsulfonyl group can enhance the compound’s solubility and stability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(3-(Methylsulfonyl)propyl)-1h-1,2,3-triazole
- 1-(3-(Methylsulfonyl)propyl)-1h-1,2,4-triazole
- 1-(3-(Methylsulfonyl)propyl)-1h-1,2,3-triazol-5-amine
Uniqueness
1-(3-(Methylsulfonyl)propyl)-1h-1,2,3-triazol-4-amine is unique due to its specific substitution pattern on the triazole ring, which can influence its reactivity and interaction with biological targets. The presence of the methylsulfonyl group also imparts distinct chemical properties, such as increased solubility and stability, compared to other similar compounds.
Propiedades
Fórmula molecular |
C6H12N4O2S |
|---|---|
Peso molecular |
204.25 g/mol |
Nombre IUPAC |
1-(3-methylsulfonylpropyl)triazol-4-amine |
InChI |
InChI=1S/C6H12N4O2S/c1-13(11,12)4-2-3-10-5-6(7)8-9-10/h5H,2-4,7H2,1H3 |
Clave InChI |
HEABEGPLZDUOSN-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)CCCN1C=C(N=N1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-[5-(Difluoromethyl)-1-methyl-1h-pyrazol-4-yl]methanamine](/img/structure/B13642554.png)
![Ethyl 2,3-dihydrospiro[indene-1,2'-oxirane]-3'-carboxylate](/img/structure/B13642560.png)

![methyl 2-[(1S,2S,6R,7S,9S,12R)-7-[(1R)-1,2-dihydroxyethyl]spiro[3,5,8,13-tetraoxatricyclo[7.4.0.02,6]tridecane-4,1'-cyclohexane]-12-yl]acetate](/img/structure/B13642570.png)
![[3-(4-tert-butylphenyl)-1H-pyrazol-5-yl]methanamine](/img/structure/B13642572.png)
![2-(Pyridin-4-yl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B13642576.png)


